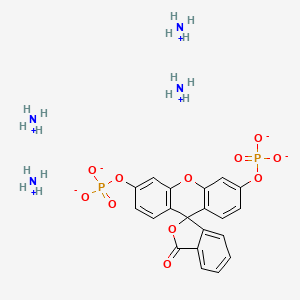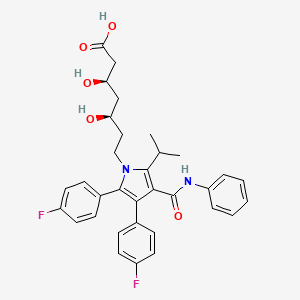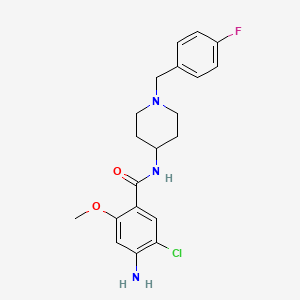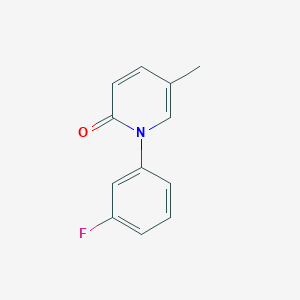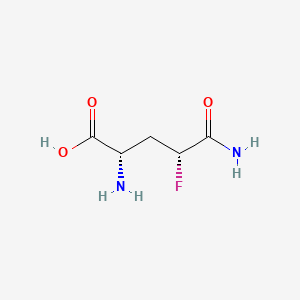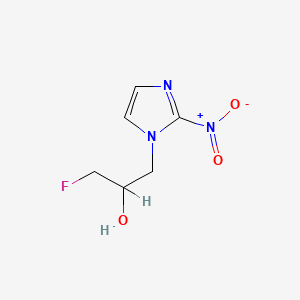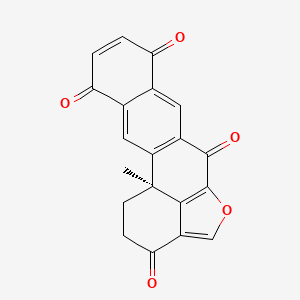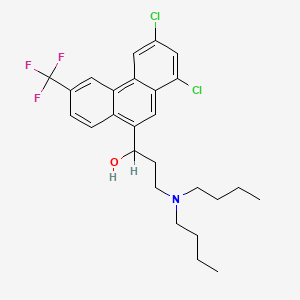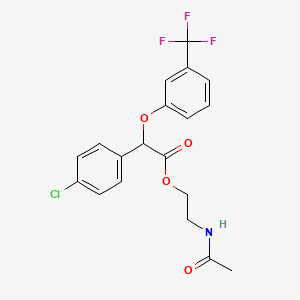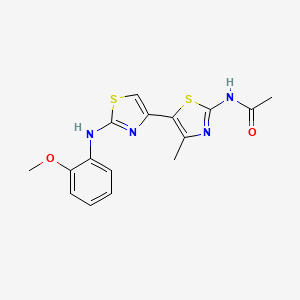
JNJ0966
Descripción general
Descripción
JNJ0966 es un inhibidor altamente selectivo de la activación del zimógeno de la metaloproteinasa de matriz 9 (MMP-9). Es conocido por su capacidad para inhibir la conversión de pro-MMP-9 a su forma activa sin afectar directamente la actividad enzimática de MMP-9 . Este compuesto ha mostrado potencial en diversas aplicaciones de investigación científica, particularmente en los campos de la medicina y la biología.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de JNJ0966 implica la preparación de N-[2-[(2-metoxifenil)amino]-4’-metil[4,5’-bitiazol]-2’-il]acetamida. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo de bitiazol: Esto implica la reacción de 2-aminotiazol con 2-bromo-4’-metiltiazol bajo condiciones específicas para formar el núcleo de bitiazol.
Unión del grupo metoxifenil: El grupo metoxifenil se introduce a través de una reacción de sustitución nucleofílica.
Acetilación: El paso final implica la acetilación del grupo amino para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto se produce típicamente en forma sólida y puede disolverse en dimetilsulfóxido (DMSO) para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones
JNJ0966 principalmente experimenta los siguientes tipos de reacciones:
Inhibición de la activación de pro-MMP-9: This compound inhibe selectivamente la activación de pro-MMP-9 a su forma activa.
Interacción con bolsillos estructurales: El compuesto interactúa con un bolsillo estructural cerca del sitio de escisión del zimógeno de MMP-9, impidiendo su activación.
Reactivos y Condiciones Comunes
Reactivos: Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen 2-aminotiazol, 2-bromo-4’-metiltiazol y cloruro de acetilo.
Condiciones: Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y en presencia de solventes adecuados como el DMSO.
Productos Principales
El producto principal formado a partir de las reacciones que involucran this compound es la inhibición de la forma activa de MMP-9, que desempeña un papel crucial en diversos procesos patológicos .
Aplicaciones Científicas De Investigación
JNJ0966 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
JNJ0966 ejerce sus efectos inhibiendo selectivamente la activación de pro-MMP-9 a su forma activa. Se une a un bolsillo estructural cerca del sitio de escisión del zimógeno de MMP-9, previniendo la conversión de pro-MMP-9 a MMP-9 activa . Esta inhibición reduce la actividad enzimática de MMP-9, que está involucrada en varios procesos patológicos como la inflamación, el cáncer y la fibrosis .
Comparación Con Compuestos Similares
Compuestos Similares
Singularidad de JNJ0966
This compound es único en su alta selectividad para la inhibición de la activación del zimógeno de MMP-9. A diferencia de otros inhibidores, no afecta la actividad enzimática de otras MMP como MMP-1, MMP-2, MMP-3 y MMP-14 . Esta selectividad lo convierte en una valiosa herramienta para estudiar el papel específico de MMP-9 en diversos procesos biológicos y enfermedades .
Propiedades
IUPAC Name |
N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADCDCMLLGDCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of JNJ0966?
A1: this compound is a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9) that acts by preventing the activation of its zymogen (pro-MMP-9). [] Unlike traditional MMP inhibitors targeting the catalytic domain, this compound binds to an allosteric pocket near the MMP-9 zymogen cleavage site, thus blocking the conversion of the inactive pro-MMP-9 to its active form. []
Q2: How does this compound's selectivity for MMP-9 benefit its potential therapeutic applications?
A2: Previous generations of broad-spectrum MMP inhibitors faced limitations in clinical trials due to off-target effects. [] this compound demonstrates high selectivity for MMP-9 and does not inhibit the activity of other MMPs, including the closely related MMP-2. [] This selectivity is crucial for minimizing potential side effects and enhancing its therapeutic potential in diseases where MMP-9 plays a specific role.
Q3: What are the downstream effects of MMP-9 inhibition by this compound in a disease model?
A3: Studies using this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE) showed a reduction in disease severity. [] This effect is attributed to its ability to inhibit MMP-9 activation, thereby modulating the inflammatory response and reducing tissue damage associated with EAE progression.
Q4: Beyond EAE, what other disease models have shown this compound to be effective?
A4: Research shows this compound inhibits the proliferation and extracellular matrix (ECM) production of airway smooth muscle cells (ASMCs) induced by platelet-derived growth factor BB (PDGF-BB). [] This finding suggests potential therapeutic applications for this compound in asthma, where increased ASMC proliferation and ECM production contribute to airway remodeling and disease progression.
Q5: How does this compound impact TGF-β-induced epithelial-to-mesenchymal transition (EMT) in the lens?
A5: Studies utilizing this compound in rat lens epithelial cells (LECs) revealed that it prevents TGF-β-induced EMT by differentially regulating proteins involved in actin polymerization and cell migration. [] This suggests this compound could play a role in preventing fibrotic cataract formation, which is linked to TGF-β-induced EMT.
Q6: Could this compound be used in conjunction with existing stroke therapies?
A6: Research suggests that this compound, in combination with recombinant-tissue plasminogen activator (rt-PA), could improve outcomes after acute ischemic stroke. [] The study highlighted that this compound attenuates the detrimental effects of delayed rt-PA therapy by reducing hemorrhagic transformation, edema, and improving neurological function. This indicates a potential for this compound to expand the treatment window for rt-PA and improve its safety profile in stroke patients.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




